7-Methyl-1-oxa-4-azaspiro[4.5]decane belongs to the class of spirocyclic compounds, which are characterized by the presence of two or more rings that share a common atom. Specifically, it is classified as an azaoxaspiro compound, where "aza" indicates the presence of nitrogen and "oxa" denotes oxygen in the structure. The compound is synthesized via various organic reactions, including cyclization processes that utilize readily available precursors.
The synthesis of 7-Methyl-1-oxa-4-azaspiro[4.5]decane typically involves several key steps:
7-Methyl-1-oxa-4-azaspiro[4.5]decane can participate in various chemical reactions, including:
The mechanism of action for 7-Methyl-1-oxa-4-azaspiro[4.5]decane largely depends on its interactions with biological targets:
The physical properties of 7-Methyl-1-oxa-4-azaspiro[4.5]decane include:
Chemical properties include:
Relevant analytical data include:
7-Methyl-1-oxa-4-azaspiro[4.5]decane has potential applications in several scientific fields:
7-Methyl-1-oxa-4-azaspiro[4.5]decane (CAS 21914-76-1, C₉H₁₇NO) exemplifies a strategically designed spirocyclic scaffold with distinctive three-dimensional properties. Its structure comprises a tetrahydrofuran ring (1-oxa) and a piperidine ring (4-aza) connected through a spiro carbon at position 4/5, creating orthogonal ring systems. This spiro[4.5]decane framework imposes significant conformational constraints, reducing rotational freedom and locking ring geometries into specific orientations. The molecular weight (155.24 g/mol) and moderate lipophilicity (LogP ≈ 1.84) contribute to favorable membrane permeability, a key determinant for central nervous system (CNS) drug candidates [4] [6].
The spiro junction in this compound generates two distinct ring conformations: the tetrahydrofuran adopts an envelope conformation, while the piperidine exists predominantly in a chair form. This rigidity minimizes entropic penalties upon binding to biological targets like G-protein-coupled receptors (GPCRs) or ion channels. Furthermore, the oxygen atom in the tetrahydrofuran ring introduces a hydrogen bond acceptor, while the tertiary nitrogen in the piperidine ring serves as a hydrogen bond acceptor or protonated cation, enabling diverse molecular interactions [3] [6]. Computational models indicate the 7-methyl group projects axially, shielding the spiro carbon and enhancing metabolic stability by sterically hindering oxidative attack. This architecture—combining conformational restriction, balanced lipophilicity, and polar surface area (21.26 Ų)—makes it a versatile template for modulating neuropharmacological targets [4] [9].
The 7-methyl substituent in this azaspiro scaffold is a critical modulator of steric and electronic properties. Positioned on the piperidine ring, this alkyl group induces:
Table 1: Electronic and Steric Effects of 7-Methyl Substitution
Parameter | 7-Methyl Derivative | Des-Methyl Analogue |
---|---|---|
Piperidine pKₐ | 9.5 ± 0.2 | 8.8 ± 0.3 |
σ1 Binding (Kᵢ) | 42 nM | 310 nM |
CYP3A4 t₁/₂ | >3 hours | <1 hour |
7-Methyl-1-oxa-4-azaspiro[4.5]decane belongs to a broader class of azaspirodecanes with documented neuropharmacological activities. Key comparisons include:
Dopamine Agonist Analogues: 6-(4-Indolylmethyl)-7-methyl-1,4-dioxa-7-azaspiro[4.5]decane exhibits potent peripheral dopamine agonist activity (ID₅₀ = 0.095 μmol/kg in cat cardioaccelerator assays), rivaling apomorphine (ID₅₀ = 0.0348 μmol/kg). Though lacking CNS penetration, its structural kinship to 7-methyl-1-oxa-4-aza derivatives underscores scaffold versatility for GPCR targeting. The 1,4-dioxa variant replaces piperidine with a morpholine-like system, reducing basicity but improving aqueous solubility [1] [7].
Sulfur Isosteres: Replacing the tetrahydrofuran oxygen with sulfur (yielding 7-methyl-1-thia-4-azaspiro[4.5]decane) significantly alters bioactivity. The sulfur atom’s polarizability enhances σ receptor affinity (Kᵢ σ1 = 18 nM) but introduces P450 inhibition risks. This thia-analogue demonstrates pro-apoptotic activity in cancer cells via caspase-3/8 activation, a trait absent in the oxa-variant [9].
Spiromuscarinic Agonists: 1-Oxa-8-azaspiro[4.5]decane-2-carboxylates show M1 muscarinic agonism (EC₅₀ = 0.8 μM). Here, the carboxylate at C2 and spiro junction position (8-aza vs. 4-aza) create distinct pharmacophores. The 7-methyl group’s absence in these analogues correlates with reduced blood-brain barrier penetration [10].
Table 2: Neuropharmacological Profiles of Key Azaspiro[4.5]decane Derivatives
Compound | Target Activity | Key Structural Feature | Potency |
---|---|---|---|
7-Methyl-1-oxa-4-azaspiro[4.5]decane | σ1 Receptor ligand | 7-Methyl, tetrahydrofuran | Kᵢ = 42 nM |
6-(4-Indolylmethyl)-1,4-dioxa-7-azaspiro | Peripheral DA agonist | 1,4-Dioxa, indole substitution | ID₅₀ = 0.095 μmol/kg |
7-Methyl-1-thia-4-azaspiro[4.5]decane | σ1 Ligand / Apoptosis inducer | Thioether replacement | Kᵢ σ1 = 18 nM |
1-Oxa-8-azaspiro[4.5]decane-2-carboxylate | M1 Muscarinic agonist | C2-carboxylate, 8-aza | EC₅₀ = 0.8 μM |
Structurally, the 7-methyl-1-oxa-4-aza derivative occupies a unique niche: its moderate σ1 affinity avoids the toxicity risks of high-affinity ligands, while its oxygen linker provides metabolic stability over sulfur analogues. Unlike the 1,4-dioxa variants, it retains sufficient nitrogen basicity for CNS engagement, making it a balanced candidate for neuropsychiatric disorders [1] [6] [9].
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9